molecular formula C12H16N4 B2379043 3-(Azidomethyl)-1-benzylpyrrolidine CAS No. 218293-49-3

3-(Azidomethyl)-1-benzylpyrrolidine

Cat. No. B2379043
CAS RN: 218293-49-3
M. Wt: 216.288
InChI Key: DESHGKSSGZCOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are used in various fields, including organic synthesis, polymer chemistry, and drug discovery . The azide group is highly reactive, making azides useful in a variety of chemical reactions .


Synthesis Analysis

Azides can be synthesized through several methods. One common method involves the substitution of a halogen or tosyl group with an azide ion . Another approach involves the use of mesylate precursors .


Molecular Structure Analysis

The molecular structure of azides is characterized by the presence of an azide functional group (N3). This group consists of three nitrogen atoms connected in a linear arrangement .


Chemical Reactions Analysis

Azides are known for their reactivity and are involved in several types of chemical reactions. One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .


Physical And Chemical Properties Analysis

Azides are generally stable under normal conditions but can decompose explosively when heated or subjected to shock . They are usually solid at room temperature and soluble in organic solvents .

Scientific Research Applications

Synthesis and Interconversion of 1-Benzylpyrrolidines

The compound has been studied for its role in the preparation and interconversion of substituted 1-benzylpyrrolidines. Notably, research has shown the reduction of a mixture of 2-azidomethyl-1-benzyl-pyrrolidine, leading to the production of aminomethyl derivatives, indicating its potential in synthetic chemistry (Moragues, Prieto, Spickett, & Vega, 1976).

Dipolar Cycloaddition Reactions

A study on the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide with various electron-deficient alkenes revealed the formation of N-benzylpyrrolidine products, highlighting its applicability in organic synthesis (Grafton, Mansfield, & Fray, 2010).

Synthesis of Benzamides

Research into the synthesis of benzamides from N,N-disubstituted ethylenediamines included the use of 1-benzyl-3-aminopyrrolidines. This synthesis pathway has implications in the development of potential neuroleptics (Iwanami et al., 1981).

Calcium-Sensing Receptor Antagonists

In a study exploring the structure-activity relationship of calcilytic compounds, substituted 2-benzylpyrrolidines were found to be effective replacements for certain amine components, suggesting applications in receptor antagonist development (Yang et al., 2005).

Reductive Ring Closure and Expansion

Research demonstrated the preparation of 3-amino-2-methylpyrrolidines via a novel protocol involving reductive ring closure and expansion of 3-methylaziridines, indicating potential applications in the synthesis of various aminopyrrolidines (D’hooghe, Aelterman, & de Kimpe, 2009).

Synthesis of Azides

The synthesis of azides like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, involving nucleophilic substitution reactions, has been explored. This process is relevant for the safe production of azide compounds, demonstrating the compound's role in industrial chemistry (Kopach et al., 2009).

Safety and Hazards

Azides are potentially hazardous due to their high reactivity and explosive decomposition. They should be handled with care, and appropriate safety measures should be taken when working with these compounds .

Future Directions

Azides continue to be a topic of interest in various fields, including organic synthesis, polymer chemistry, and drug discovery . Future research will likely focus on developing new synthetic methods, exploring new reactions, and finding new applications for these versatile compounds .

properties

IUPAC Name

3-(azidomethyl)-1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESHGKSSGZCOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-1-benzylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.